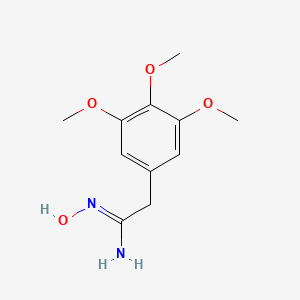

N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is a chemical compound with the linear formula C11H16O4N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is represented by the SMILES stringNC(CC1=CC(OC)=C(OC)C(OC)=C1)N=O . The InChI key is UZJCWDQFUTUDTH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 240.259. More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Formation of New Complexes

Research by Canpolat and Kaya (2005) investigated the synthesis of compounds structurally related to N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide, forming mononuclear complexes with metals like Co(II), Ni(II), and Cu(II). These complexes were characterized by various analytical techniques, indicating the potential for creating diverse metal-organic frameworks (Canpolat & Kaya, 2005).

Antimitotic and Vascular Disrupting Agents

A study by Chang et al. (2014) identified 2-hydroxy-3,4,5-trimethoxybenzophenones, closely related to the compound , as having significant antiproliferative activity against certain cell lines. These compounds also showed vascular-disrupting properties, suggesting their potential as antimitotic and antivascular agents (Chang et al., 2014).

Anticancer Activity

Shinde et al. (2007) explored the enantiomeric separation of a compound structurally similar to N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide, identifying it as a novel anticancer agent. The study involved synthesizing and characterizing the enantiomers, highlighting the compound's potential in cancer treatment (Shinde et al., 2007).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) synthesized a series of compounds, including those with 3,4,5-trimethoxyphenyl groups, which targeted tubulin and demonstrated potent antiproliferative properties. These findings suggest that derivatives of N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide could be valuable in developing new antitumor agents (Greene et al., 2016).

Electron Transport Properties

Vajiravelu et al. (2009) investigated the electron transport properties of compounds with 3,4,5-trimethoxyphenyl moieties, suggesting potential applications in electronic materials and devices (Vajiravelu et al., 2009).

Synthesis and Characterization of Metal Complexes

Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,3-dioxolane ring and 1,4-diaminobutane, forming metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). This research is important for understanding the coordination chemistry of N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide-related compounds (Canpolat & Kaya, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(12)13-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNDPKDCLLMJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)

![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)

![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2732024.png)

![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)

![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)

![N-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2732033.png)

![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)

![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)